
YNT-185 (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YNT-185 (dihydrochloride) is a nonpeptide, selective orexin type-2 receptor (OX2R) agonist . It has EC50s of 0.028 and 2.75 μM for OX2R and OX1R, respectively . YNT-185 (dihydrochloride) ameliorates narcolepsy-cataplexy symptoms in mouse models .
Synthesis Analysis
The synthesis of YNT-185 (dihydrochloride) involves the design of non-peptide, selective orexin receptor 2 agonists .Molecular Structure Analysis
The molecular formula of YNT-185 (dihydrochloride) is C33H39Cl2N5O5S . The molecular weight is 688.66 . The chemical structure is consistent with the structure determined by H-NMR .Physical And Chemical Properties Analysis
YNT-185 (dihydrochloride) is a solid substance . It has a solubility of 125 mg/mL in DMSO (ultrasonic) . It should be stored at 4°C, dry, and sealed .Scientific Research Applications
Narcolepsy Treatment
YNT-185 has been identified as the first known small molecule acting as an orexin 2 receptor (OX2R) agonist, with implications for the treatment of narcolepsy. Research by Mezeiova et al. (2020) demonstrates the development of compounds derived from YNT-185 that act as potential OX2R binders, evaluated for their CNS availability and cytotoxicity, showing promise for narcolepsy treatment (Mezeiova et al., 2020).
Narcolepsy-Cataplexy Symptom Amelioration
YNT-185 has been shown to significantly ameliorate narcolepsy-cataplexy symptoms in mouse models. Irukayama-tomobe et al. (2017) discovered that peripheral administration of YNT-185 promotes wakefulness and suppresses cataplexy-like episodes in orexin knockout and orexin neuron-ablated mice, providing a proof-of-concept for the mechanistic treatment of narcolepsy with orexin receptor agonists (Irukayama-tomobe et al., 2017).
Wakefulness Promotion
YNT-185 has also been observed to promote wakefulness in wild-type mice. This suggests potential applications of orexin receptor agonists for treating excessive daytime sleepiness due to conditions like depression, side effects of medications, or jet lag/shift work (Irukayama-tomobe & Yanagisawa, 2018).
Inflammation-Induced Immobility Improvement
A study on the potential of orexin agonists like YNT-185 in improving inflammation-induced immobility found that intraperitoneal administration of YNT-185 accelerates activity post-challenge in wild type mice, suggesting its role in modulating the autonomic nervous system and possibly accelerating recovery from inflammation (Uchida et al., 2018).
Diabetes-Induced Vascular Dysfunction Mitigation
Research by Liu et al. (2019) suggests that YNT-185 can significantly attenuate diabetes-induced increase in myocardial injury and vascular dysfunction, indicating its role in the orexin B-sirtuin 1-HIF-1α signaling pathways in diabetic vascular dysfunction and associated myocardial injury (Liu et al., 2019).
Attenuation of Morphine-Induced Sedative Effects
YNT-185 has been studied for its potential to attenuate morphine-induced sedative effects. The study by Toyama et al. (2018) shows that YNT-185 counteracts the EEG changes and behavioral measures associated with morphine sedation in rats, suggesting its application in alleviating opioid-induced sedation (Toyama et al., 2018).
Mechanism of Action
Target of Action
YNT-185 (dihydrochloride) is a nonpeptide, selective agonist for the orexin type-2 receptor (OX2R) . The OX2R is a G-protein coupled receptor that is primarily involved in the regulation of sleep-wake cycles .
Mode of Action
YNT-185 (dihydrochloride) interacts with the OX2R, triggering a series of intracellular events . It has an EC50 of 0.028 μM for OX2R, indicating a high affinity for this receptor . It also has a much lower affinity for the orexin type-1 receptor (OX1R), with an EC50 of 2.75 μM .
Biochemical Pathways
The activation of OX2R by YNT-185 (dihydrochloride) can lead to the depolarization of OX2R-expressing histaminergic neurons . This suggests that YNT-185 (dihydrochloride) may influence the histaminergic system, which plays a crucial role in maintaining wakefulness .
Pharmacokinetics
It’s known that the compound can be administered intraperitoneally (ip) or intracerebroventricularly (icv) in mice .
Result of Action
YNT-185 (dihydrochloride) has been shown to increase wakefulness in mice . It also ameliorates narcolepsy-cataplexy symptoms in mouse models .
Future Directions
properties
IUPAC Name |
2-(dimethylamino)-N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]benzamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O5S.2ClH/c1-37(2)29-15-7-6-14-28(29)32(39)35-19-18-34-26-12-9-13-27(22-26)36-44(41,42)31-21-24(16-17-30(31)43-5)23-10-8-11-25(20-23)33(40)38(3)4;;/h6-17,20-22,34,36H,18-19H2,1-5H3,(H,35,39);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIORBDHFHVKRIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(=O)NCCNC2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(=O)N(C)C)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39Cl2N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

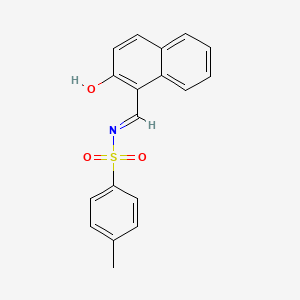
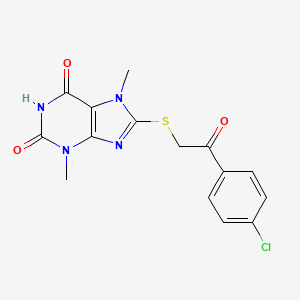

![2-[[(3alpha,5beta,7alpha)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2434681.png)

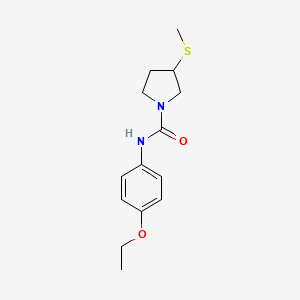
![N-[(5-Phenyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2434687.png)
![N-(4-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2434689.png)

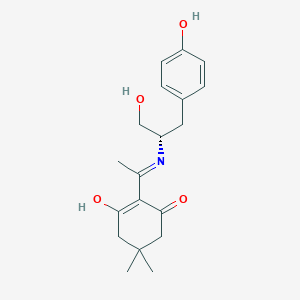
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2434693.png)
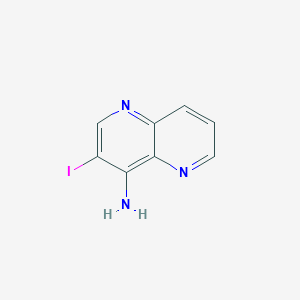
![methyl 5-(((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2434696.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,6-dichlorophenyl)acetonitrile](/img/structure/B2434697.png)